molecular formula C7H12N4 B13256047 6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine

6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine

Cat. No.: B13256047
M. Wt: 152.20 g/mol
InChI Key: KLDLJJRSWZYEFL-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazole ring, forming a unique structure that has garnered interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(1H-pyrrol-1-yl)acetohydrazide with acetone under acidic conditions can yield the desired compound. Another method involves the use of cyclization reactions with enones and propargylamines, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial, anti-inflammatory, and antiviral activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-7(2)5-4(3-9-7)6(8)11-10-5/h9H,3H2,1-2H3,(H3,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDLJJRSWZYEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1)C(=NN2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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